Molecular Weight Differential: Impurity I (288.43 Da) vs. Parent Drug Nizatidine (331.46 Da) Enables Baseline Chromatographic Resolution
Nizatidine EP Impurity I exhibits a molecular weight of 288.43 g/mol (C₁₁H₂₀N₄OS₂), which is 43.03 Da lower than the parent drug nizatidine (MW 331.46; C₁₂H₂₁N₅O₂S₂). This 13.0% mass reduction results from excision of the nitroethenediamine moiety (—NHC(=CHNO₂)NHCH₃, ~86 Da) and incorporation of a lighter methylurea group (—NHCONHCH₃, ~72 Da), yielding a net loss of approximately 43 Da . By comparison, Nizatidine EP Impurity C (sulfoxide) has MW 347.46 (4.8% higher than nizatidine), Impurity A (des-thiazole fragment) has MW 131.14, and Impurity F (dimer) has MW 463.60 [1]. The substantial mass difference between Impurity I and nizatidine ensures distinct m/z signals in LC-MS analysis, facilitating unambiguous peak assignment in complex impurity profiles .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 288.43 (Impurity I) |
| Comparator Or Baseline | Nizatidine: 331.46; Impurity C: 347.46; Impurity A: 131.14; Impurity F: 463.60 |
| Quantified Difference | -43.03 Da vs nizatidine (13.0% reduction); -59.03 Da vs Impurity C; +157.29 Da vs Impurity A; -175.17 Da vs Impurity F |
| Conditions | Calculated exact mass from molecular formula; verified by LC-MS in multiple vendor COA datasets |
Why This Matters
The significant mass differential ensures that Impurity I elutes as a chromatographically resolved peak distinct from nizatidine and other impurities, which is critical for accurate quantification in HPLC-UV and LC-MS purity methods during pharmaceutical QC release testing.
- [1] Veeprho. Nizatidine EP Impurity C (MW 347.46); Nizatidine Impurity F (MW 463.60); Nizatidine Impurity A (MW 131.14). https://veeprho.com; https://www.bocsci.com View Source
